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Executive Summary

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the
phosphatidylinositol 3-kinase (PI13Ka). Developed by Totus Medicines, TOS-358 is engineered
to overcome the limitations of previous PI3Ka inhibitors by achieving profound, durable, and
selective inhibition of both wild-type and mutant forms of the enzyme. This enhanced target
engagement translates to superior preclinical efficacy and a promising safety profile,
positioning TOS-358 as a potential cornerstone therapy for a multitude of solid tumors
harboring PIK3CA mutations. This guide provides a comprehensive overview of the covalent
inhibition mechanism of TOS-358, supported by preclinical and clinical data, detailed
experimental methodologies, and visual representations of key pathways and workflows.

Introduction: The Rationale for Targeting PI3Ka

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation,
survival, and metabolism.[1][2][3] Dysregulation of this pathway, frequently driven by activating
mutations in the PIK3CA gene (which encodes the p110a catalytic subunit of PI3K), is a well-
established oncogenic driver in a significant percentage of human cancers, including breast,
colorectal, and lung cancers.[1][4][5] Consequently, PI3Ka represents a highly validated and
compelling target for anticancer therapy.
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However, the clinical utility of first-generation PI3Ka inhibitors has been hampered by off-target
toxicities (such as hyperglycemia), incomplete target inhibition, and the rapid emergence of
resistance.[1][3] These challenges underscore the need for novel therapeutic agents with
improved specificity, more sustained target engagement, and a wider therapeutic window. TOS-
358 was designed to address this unmet need through a covalent mechanism of action.

The Covalent Inhibition Mechanism of TOS-358

TOS-358's distinct therapeutic profile stems from its ability to form a permanent, covalent bond
with its target, PI3Ka. Unlike non-covalent inhibitors that bind reversibly, this irreversible
interaction leads to a profound and durable inactivation of the enzyme's catalytic activity.[1]

Molecular Target and Binding Site

TOS-358 selectively targets a unique cysteine residue located within the ATP-binding pocket of
the p110a subunit of PI3Ka. The specific residue number has not been consistently disclosed
in publicly available documents, but its unique presence in the alpha isoform is the basis for the
drug's high selectivity. This covalent interaction effectively and irreversibly blocks ATP from
binding, thereby shutting down the kinase function of PI3Ka. This specificity for PI3Ka over
other PI3K isoforms is believed to contribute to its favorable safety profile, particularly the
reduced incidence of hyperglycemia observed in preclinical models.[4]

Signaling Pathway Inhibition

By covalently inhibiting PI3Ka, TOS-358 blocks the phosphorylation of phosphatidylinositol-4,5-
bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent
reduction in PIP3 levels prevents the activation of downstream effectors, most notably the
serine/threonine kinase Akt. This leads to the deactivation of the entire PI3K/Akt/mTOR
signaling cascade, ultimately resulting in the inhibition of tumor cell growth and proliferation,
and the induction of apoptosis.[2][5]
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Diagram 1: PI3K/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for TOS-358 from preclinical
and clinical investigations.

ble 1: linical In Vi -

Parameter Target Value Reference
IC50 Wild-Type PI3Ka 2.2 nM [6]
Mutant PI3Ka
IC50 4.1 nM [6]
(H1047R)
Table 2: Preclinical In Vivo Efficacy
Model Type Number of Models Key Finding Reference

Superior efficacy
PDX and CDX > 30 compared to non- [4]

covalent inhibitors

No significant
Animal Models Mice, Rats, Dogs hyperglycemia at [4]

efficacious doses

Durable, near 100%
Preclinical Studies N/A inhibition of PI3Ka [4]

activity

Table 3: Phase 1 Clinical Trial (NCT05683418)
Preliminary Data
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Parameter Finding Reference

Target Engagement 95% at low doses [7]

. . Unconfirmed complete
Clinical Activity [7]
response

No grade 3/4 toxicities at low
Safety [7]
doses

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the
evaluation of TOS-358.

In Vitro PI3Ka Inhibition Assay (Hypothetical Protocol)

This protocol is based on standard biochemical assays for PI3K inhibitors.
o Reagent Preparation:

o Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1
mM EGTA, 0.03% CHAPS).

o Dilute recombinant human PI3Ka (p1100/p850) to the desired concentration in reaction
buffer.

o Prepare a stock solution of the lipid substrate (e.g., PIP2) in an appropriate solvent.
o Prepare a stock solution of ATP.
o Serially dilute TOS-358 in DMSO to create a range of concentrations.

e Assay Procedure:

o Add a small volume of the diluted TOS-358 or DMSO (vehicle control) to the wells of a
384-well plate.
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o Add the PI3Ka enzyme to each well and incubate for a predetermined time to allow for
covalent bond formation.

o Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
o Allow the reaction to proceed for a specified time at room temperature.
o Terminate the reaction by adding a stop solution (e.g., EDTA).

o Quantify the amount of ADP produced using a commercially available detection system
(e.g., ADP-Glo™).

e Data Analysis:

o Calculate the percent inhibition for each concentration of TOS-358 relative to the vehicle
control.

o Plot the percent inhibition against the logarithm of the TOS-358 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Pharmacodynamic (PD) Assay for Target Engagement

This protocol is based on the described method for measuring TOS-358 target occupancy in
peripheral blood mononuclear cells (PBMCs).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

(Whole Blood Collection)

PBMC Isolation
(Ficoll Gradient)

Cell Lysis

Target Occ$ancy Assay
Incubation with
Biotinylated Probe

Separation of Bound vs.
Unbound PI3Ka
(Simple Western)

l

Detection & Quantification

Calculate % Occupancy

Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Covalent Inhibition
Mechanism of TOS-358]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413905#covalent-inhibition-mechanism-of-tos-358]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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